N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(4-Chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic small molecule featuring a chloro-nitrophenyl acetamide backbone linked to a 4-methyl-1,2,4-triazole ring via a sulfanyl (-S-) bridge. This structural motif is common in bioactive compounds, particularly those targeting microbial or viral pathogens.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3S/c1-16-6-13-15-11(16)21-5-10(18)14-7-2-3-8(12)9(4-7)17(19)20/h2-4,6H,5H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJLEYQSUIFTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, with CAS number 306730-69-8, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and other potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H10ClN5O3S. It features a chloro-nitrophenyl group and a triazole moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H10ClN5O3S |
| Molar Mass | 327.75 g/mol |
| CAS Number | 306730-69-8 |
Antibacterial Activity
Research indicates that compounds containing triazole rings exhibit notable antibacterial properties. Studies have shown that derivatives of triazoles can effectively inhibit a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity against Escherichia coli and Staphylococcus aureus .
Case Study Example:
In a comparative study of various triazole derivatives, the compound exhibited an MIC of 32 μg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. This compound's structural features suggest potential efficacy against fungal pathogens. Triazoles are known for their mechanism of action involving inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .
Research Findings:
In vitro assays have demonstrated that similar triazole compounds show significant antifungal activity against Candida albicans, with IC50 values comparable to established antifungal agents .
Anticancer Activity
The anticancer potential of triazole derivatives has garnered attention in recent years. The presence of electron-withdrawing groups like chlorine and nitro enhances the cytotoxic effects against various cancer cell lines. Research has indicated that compounds with similar structures to this compound can induce apoptosis in cancer cells .
Example of Anticancer Activity:
In a study assessing the cytotoxic effects on breast cancer cell lines, a related compound demonstrated an IC50 value of 15 µM, indicating substantial growth inhibition .
Other Biological Activities
Beyond antibacterial and antifungal effects, triazole derivatives have been reported to exhibit various other biological activities:
- Antioxidant Activity: Some studies highlight the antioxidant capabilities of these compounds through DPPH and ABTS assays.
- Anti-inflammatory Effects: Triazole derivatives have shown promise in reducing inflammation in preclinical models.
- Antidiabetic Properties: Certain analogs have been evaluated for their potential in managing blood glucose levels.
Comparison with Similar Compounds
Structural Analogues with Varied Aryl Substituents
Modifications to the aryl group (attached to the acetamide nitrogen) significantly influence physicochemical and biological properties:
Key Observations :
Analogues with Modified Triazole Substituents
Variations in the triazole ring substituents alter electronic and steric properties:
Key Observations :
Analogues with Heterocyclic or Aliphatic Modifications
Replacement of the triazole with other heterocycles or aliphatic chains diversifies activity:
Key Observations :
- Piperazine-containing analogs (e.g., ) may exhibit improved solubility due to basic nitrogen atoms.
Q & A
Q. What experimental frameworks validate the compound’s stability under physiological conditions?
Q. How to investigate the compound’s interaction with biological membranes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
